molecular formula C11H9FN4S B1437132 1-(6-Fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-amine CAS No. 1177299-06-7

1-(6-Fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-amine

Cat. No.: B1437132
CAS No.: 1177299-06-7
M. Wt: 248.28 g/mol
InChI Key: CDXBNEQKXSVVJQ-UHFFFAOYSA-N
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Description

1-(6-Fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-amine is a compound that belongs to the class of benzothiazole derivatives

Biochemical Analysis

Biochemical Properties

2-(6-Fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as N-acylethanolamine acid amidase (NAAA), which is involved in the hydrolysis of fatty acid ethanolamides . The interaction between 2-(6-Fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-amine and NAAA results in the inhibition of the enzyme’s activity, leading to increased levels of endogenous lipid messengers like palmitoylethanolamide. This interaction highlights the compound’s potential as a modulator of lipid signaling pathways.

Cellular Effects

The effects of 2-(6-Fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-amine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of NAAA by 2-(6-Fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-amine leads to the activation of peroxisome proliferator-activated receptor-alpha (PPAR-α), which plays a crucial role in regulating inflammation and energy metabolism . Additionally, this compound has been shown to reduce nociception and inflammation in animal models, indicating its potential therapeutic effects on cellular processes related to pain and inflammation.

Molecular Mechanism

The molecular mechanism of action of 2-(6-Fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-amine involves its binding interactions with biomolecules and subsequent modulation of their activity. This compound binds to the active site of NAAA, inhibiting its enzymatic activity and preventing the hydrolysis of fatty acid ethanolamides . The inhibition of NAAA leads to increased levels of palmitoylethanolamide, which activates PPAR-α and exerts anti-inflammatory and analgesic effects. Furthermore, 2-(6-Fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-amine may also interact with other enzymes and receptors, contributing to its diverse biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(6-Fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-amine have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(6-Fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-amine remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained anti-inflammatory and analgesic effects, indicating its potential for chronic therapeutic applications.

Dosage Effects in Animal Models

The effects of 2-(6-Fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-amine vary with different dosages in animal models. At lower dosages, this compound has been shown to effectively reduce nociception and inflammation without causing significant adverse effects . At higher dosages, there may be threshold effects, including potential toxicity and adverse reactions. It is crucial to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

2-(6-Fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into active and inactive metabolites . The metabolic flux and levels of metabolites are influenced by the presence of 2-(6-Fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-amine, highlighting its role in modulating metabolic pathways.

Transport and Distribution

The transport and distribution of 2-(6-Fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with membrane transporters, facilitating its uptake and distribution across cellular compartments . Additionally, binding proteins within the cytoplasm and nucleus may influence its localization and accumulation, affecting its overall bioavailability and activity.

Subcellular Localization

The subcellular localization of 2-(6-Fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-amine is a critical factor that determines its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with target enzymes and receptors . Post-translational modifications and targeting signals may direct its localization to specific compartments or organelles, influencing its biochemical effects and therapeutic potential.

Preparation Methods

The synthesis of 1-(6-Fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-amine typically involves the condensation reaction of 6-fluoro-1,3-benzothiazole with 5-methylpyrazol-3-amine under mild conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

1-(6-Fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Comparison with Similar Compounds

1-(6-Fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-amine can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of the benzothiazole and pyrazole moieties, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-(6-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN4S/c1-6-4-10(13)16(15-6)11-14-8-3-2-7(12)5-9(8)17-11/h2-5H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDXBNEQKXSVVJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C2=NC3=C(S2)C=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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